molecular formula C12H15F2NO B3953671 N-(2,4-difluorophenyl)-2-methylpentanamide

N-(2,4-difluorophenyl)-2-methylpentanamide

Cat. No. B3953671
M. Wt: 227.25 g/mol
InChI Key: GGUFCVBFBJLYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-methylpentanamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DFP-10825 is a small molecule that belongs to the class of amides and has a molecular weight of 253.27 g/mol.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-methylpentanamide is not fully understood, but it is believed to act on multiple targets. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling. Inhibition of PDEs has been shown to have therapeutic effects in various diseases, including inflammation and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound has also been shown to induce apoptosis in tumor cells. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-methylpentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and scaled up for further studies. It has been shown to have promising therapeutic properties in various diseases, making it an attractive candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its targets and pathways. Additionally, its efficacy and safety need to be evaluated in clinical trials before it can be used as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-2-methylpentanamide. Further studies are needed to elucidate its mechanism of action and targets. Its efficacy and safety need to be evaluated in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, its potential for combination therapy with other drugs needs to be explored. The development of this compound derivatives with improved pharmacological properties is also an area of future research. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been shown to have promising effects in the treatment of cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to act on multiple targets, including HDACs and PDEs. Further studies are needed to elucidate its targets and pathways, evaluate its efficacy and safety in clinical trials, and explore its potential for combination therapy with other drugs. The study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-methylpentanamide has been studied extensively in preclinical models for its potential therapeutic properties. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-3-4-8(2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUFCVBFBJLYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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